

AZD-2066 Hydrochloride: A Comparative Analysis of Specificity and Selectivity

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Compound of Interest

Compound Name: AZD-2066 hydrochloride

Cat. No.: B560512

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **AZD-2066 hydrochloride**'s specificity and selectivity against other prominent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). The information presented is collated from publicly available preclinical and clinical data to assist researchers in evaluating AZD-2066 for their studies.

Introduction to AZD-2066 Hydrochloride

AZD-2066 is a selective, orally bioavailable, and central nervous system penetrant antagonist of mGluR5.^[1] Developed by AstraZeneca, it was investigated for therapeutic applications in neuropathic pain, major depressive disorder (MDD), and gastroesophageal reflux disease (GERD).^[1] Although its clinical development was discontinued, AZD-2066 remains a valuable tool for investigating the role of mGluR5 in various physiological and pathological processes.^[1] As a negative allosteric modulator, AZD-2066 binds to a site on the mGluR5 receptor distinct from the orthosteric glutamate-binding site, thereby inhibiting its activation.

Comparative In Vitro Potency and Binding Affinity

The following table summarizes the in vitro potency and binding affinity of **AZD-2066 hydrochloride** and other well-characterized mGluR5 NAMs. This data is compiled from various studies and assay systems, and direct comparison should be made with caution.

Compound	Assay Type	Cell Type/Preparation	Potency/Affinity (nM)
AZD-2066	Inhibition of Ca ²⁺ response (IC50)	mGlu5/HEK cells	27.2
Inhibition of Ca ²⁺ response (IC50)	Striatal cultures	3.56	
Inhibition of Ca ²⁺ response (IC50)	Hippocampal cultures	96.2	
Inhibition of Ca ²⁺ response (IC50)	Cortical cultures	380	
PET Radioligand Displacement (Ki)	Human Brain	~1200[2]	
Mavoglurant (AFQ056)	Functional Assay (IC50)	Human mGluR5	30[3][4]
Basimglurant (RG7090)	Radioligand Binding ([³ H]-MPEP displacement) (Ki)	Human recombinant mGlu5	35.6
Radioligand Binding ([³ H]-ABP688 displacement) (Ki)	Human recombinant mGlu5	1.4	
Ca ²⁺ Mobilization (IC50)	HEK293 cells (human mGlu5)	7.0	
Inositol Phosphate Accumulation (IC50)	HEK293 cells (human mGlu5)	5.9	
MPEP	Phosphoinositide Hydrolysis (IC50)	Human mGlu5a expressing cells	36
MTEP	Phosphoinositide Hydrolysis (IC50)	Not Specified	>10,000 (for mGluR1b)

Specificity and Selectivity Profile

While AZD-2066 is reported to be a "selective" mGluR5 antagonist, comprehensive, head-to-head selectivity panel data against a broad range of receptors, ion channels, and enzymes is not readily available in the public domain. The selectivity of these compounds is often inferred from individual studies.

AZD-2066: Clinical safety data for AZD-2066 and other mGluR5 antagonists (AZD9272 and AZD2516) indicate that nervous system and psychiatric adverse events were more common with the active drug compared to placebo, suggesting on-target effects within the CNS.[5]

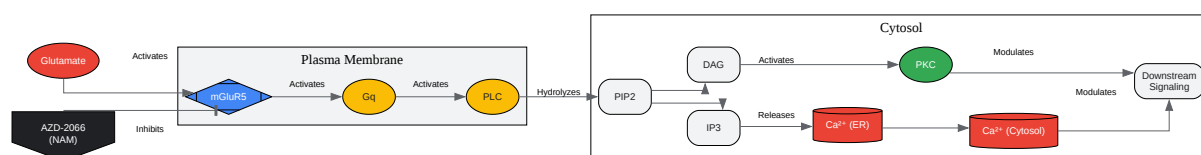
Mavoglurant (AFQ056): This compound has been reported to be selective over a panel of 238 CNS-relevant receptors, transporters, and enzymes.[3]

Basimglurant (RG7090): Preclinical data suggests Basimglurant is a potent and selective mGluR5 inhibitor.[6] While highly selective, psychiatric adverse events, such as hallucinations, have been reported in a small number of patients in clinical trials, which are thought to be related to the potent modulation of the mGluR5 pathway rather than direct off-target binding.[7]

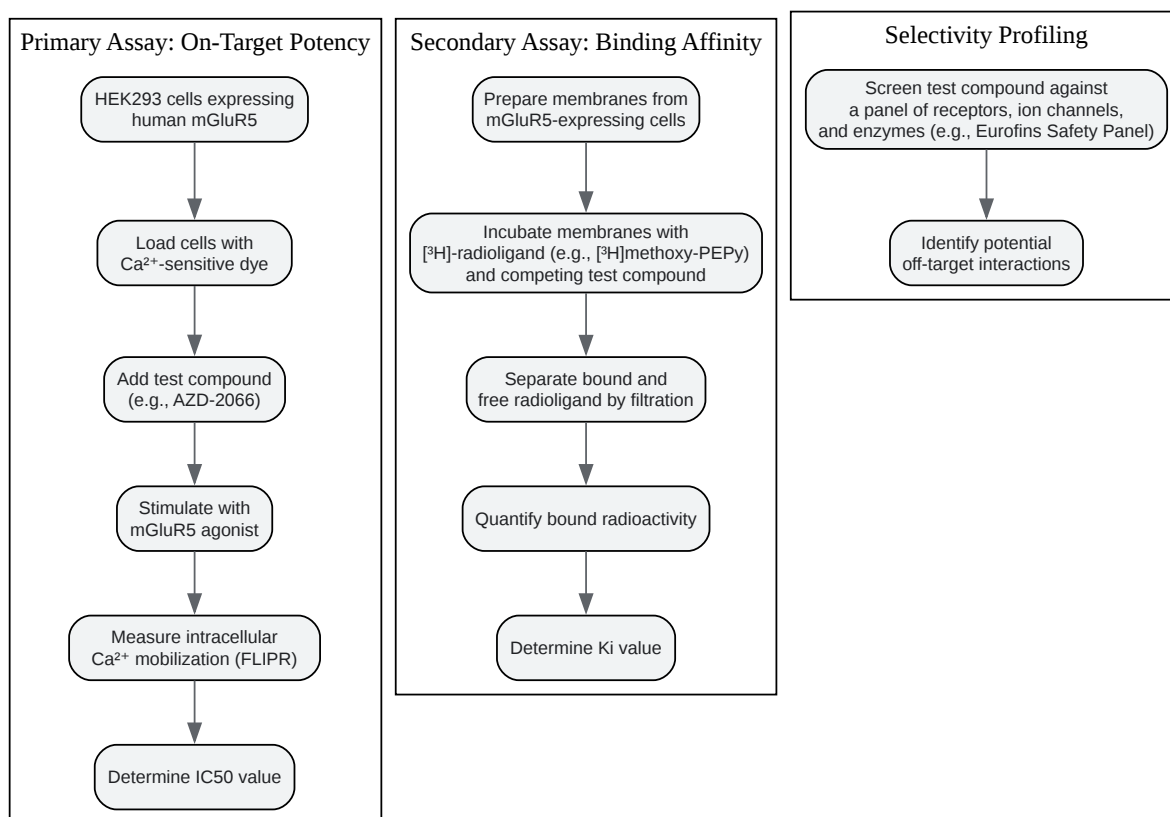
MPEP and MTEP: MPEP has been shown to have off-target effects, notably the inhibition of NMDA receptors.[8] MTEP is considered to be more selective for mGluR5 with fewer off-target effects compared to MPEP.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical mGluR5 signaling pathway and a general workflow for assessing the specificity and selectivity of mGluR5 modulators.



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Figure 1: Simplified mGluR5 Signaling Pathway.

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Figure 2: Experimental Workflow for Compound Evaluation.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (K_i) of a test compound for the mGluR5 receptor by measuring its ability to displace a specific radioligand, such as [^3H]methoxy-PEPy.

1. Membrane Preparation:

- Culture and harvest HEK293 cells stably expressing the human mGluR5 receptor.
- Homogenize the cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
- Centrifuge the homogenate at low speed to remove nuclei and large debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
- Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.

2. Binding Assay:

- In a 96-well plate, combine the membrane preparation (typically 10-20 μg of protein), a fixed concentration of the radioligand (e.g., [^3H]methoxy-PEPy at its K_d), and varying concentrations of the unlabeled test compound.
- To determine non-specific binding, a parallel set of wells should contain the membrane preparation, radioligand, and a high concentration of a known non-radiolabeled mGluR5 antagonist (e.g., 10 μM MPEP).
- Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

3. Filtration and Detection:

- Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Place the filters in scintillation vials, add a suitable scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

4. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
- Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_d))$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay (FLIPR)

This protocol describes a functional assay to measure the ability of a compound to inhibit mGluR5-mediated increases in intracellular calcium using a Fluorometric Imaging Plate Reader (FLIPR).

1. Cell Preparation:

- Plate HEK293 cells stably expressing human mGluR5 in black-walled, clear-bottom 96-well or 384-well plates and culture overnight to allow for cell adherence.
- On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Incubate the cells for approximately 1 hour at 37°C to allow for dye loading.

2. Compound and Agonist Plate Preparation:

- Prepare a plate containing serial dilutions of the test compound (e.g., AZD-2066) in the assay buffer.
- Prepare a separate plate containing a fixed concentration of an mGluR5 agonist (e.g., quisqualate or DHPG) that will elicit a submaximal response.

3. FLIPR Assay:

- Place the cell plate and the compound plate into the FLIPR instrument.
- The instrument will first add the test compound to the cells and incubate for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the receptor.
- The instrument will then add the agonist to the wells and immediately begin measuring the fluorescence intensity over time.

4. Data Analysis:

- The change in fluorescence intensity reflects the change in intracellular calcium concentration.
- Determine the peak fluorescence response for each well.
- Plot the peak response as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the antagonist.

Conclusion

AZD-2066 hydrochloride is a potent and selective mGluR5 negative allosteric modulator. While comprehensive, directly comparative selectivity data is limited in the public domain, the available information suggests a high degree of specificity for mGluR5. Researchers should consider the known on-target CNS effects observed in clinical trials when designing and interpreting their experiments. The provided experimental protocols offer a foundation for the in vitro characterization of AZD-2066 and other mGluR5 modulators.

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